molecular formula C11H8N6 B3160542 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine CAS No. 866117-17-1

6-(1H-Tetrazol-5-YL)-2,2'-bipyridine

Cat. No. B3160542
CAS RN: 866117-17-1
M. Wt: 224.22 g/mol
InChI Key: WSEDPTKTCQEKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom . Due to their high nitrogen content and high-energy chemical bonds (N–N, N–C), tetrazoles have high enthalpy of formation, density, and gas generation . They are widely used in various fields such as chemical industry, medicine, material science, and pesticides .


Synthesis Analysis

The main preparation methods of tetrazole derivatives involve cyclization reactions of azide with cyanide compounds, amine compounds, or amide compounds . For example, a novel multicyclo-tetrazoles energetic material, 1,3,3,5-tetra(1H-tetrazol-5-yl)-pentane (TTZP), was prepared by 1,3,3,5-tetra(cyano)-pentane and sodium azide .


Molecular Structure Analysis

The molecular structure of tetrazoles is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .


Chemical Reactions Analysis

Tetrazoles undergo various chemical reactions due to their high reactivity. For instance, the thermal decomposition of tetrazoles involves complex reactions with multiple mass loss processes .


Physical And Chemical Properties Analysis

Tetrazoles have unique physical and chemical properties due to their high nitrogen content and high-energy chemical bonds. They have high enthalpy of formation, density, and gas generation .

Mechanism of Action

While specific information on the mechanism of action of “6-(1H-Tetrazol-5-YL)-2,2’-bipyridine” is not available, tetrazole derivatives are known to interact with various enzymes and exhibit a wide range of biological activities .

Safety and Hazards

Tetrazoles are generally considered to be hazardous due to their high reactivity. They can decompose and emit toxic nitrogen fumes when heated . Therefore, safety precautions should be taken when handling these compounds .

Future Directions

Research on tetrazoles is ongoing, and they are being studied for various applications in fields such as medicine, agriculture, and materials science . Future research may focus on developing new tetrazole derivatives with improved properties and exploring their potential applications .

properties

IUPAC Name

2-pyridin-2-yl-6-(2H-tetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c1-2-7-12-8(4-1)9-5-3-6-10(13-9)11-14-16-17-15-11/h1-7H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEDPTKTCQEKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722782
Record name 6-(2H-Tetrazol-5-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-Tetrazol-5-YL)-2,2'-bipyridine

CAS RN

866117-17-1
Record name 6-(2H-Tetrazol-5-yl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine
Reactant of Route 2
Reactant of Route 2
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine
Reactant of Route 3
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine
Reactant of Route 4
Reactant of Route 4
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine
Reactant of Route 5
Reactant of Route 5
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine
Reactant of Route 6
6-(1H-Tetrazol-5-YL)-2,2'-bipyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.